molecular formula C21H23N5O B4064265 N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-phenylurea

N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-phenylurea

Cat. No. B4064265
M. Wt: 361.4 g/mol
InChI Key: AIZVASMTIGWEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-phenylurea, also known as MPMPU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is particularly interesting due to its unique chemical structure, which makes it a promising candidate for a variety of applications.

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Research

Research into human urinary carcinogen metabolites, such as those derived from tobacco products, demonstrates the utility of chemical analysis in assessing exposure and risk related to cancer. Metabolites like NNAL and NNAL-Gluc, specific to tobacco carcinogens, highlight the importance of chemical biomarkers in understanding carcinogen exposure and metabolism within the human body. These biomarkers are crucial in studies aimed at tobacco harm reduction and elucidating the metabolic polymorphisms influencing cancer risk (Hecht, 2002).

Environmental Impact and Fate of Chemical Compounds

The fate of phenylurea herbicides in soils exemplifies the application of chemical research in understanding environmental impacts. This area of study focuses on the degradation, mobility, and biotic interactions of chemical compounds within agricultural ecosystems. Understanding these dynamics is crucial for managing the environmental footprint of agricultural practices and mitigating potential ecological risks associated with the widespread use of herbicides (Hussain et al., 2015).

Chemical Analysis in Food Safety

The identification and quantification of heterocyclic aromatic amines (HAAs) in food products, particularly meats subjected to high-temperature cooking, underline the relevance of chemical analysis in food safety. This research helps in understanding the formation mechanisms of potential carcinogens, guiding the development of cooking practices and dietary recommendations to minimize exposure to HAAs. It also informs regulatory standards and consumer guidance on safe cooking practices (Chen et al., 2020).

properties

IUPAC Name

1-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-26(15-12-18-9-5-6-13-22-18)20-17(8-7-14-23-20)16-24-21(27)25-19-10-3-2-4-11-19/h2-11,13-14H,12,15-16H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZVASMTIGWEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.